4-(4-Nitrophenoxy)butan-2-one
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Overview
Description
4-(4-Nitrophenoxy)butan-2-one is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitrophenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Nitrophenoxy)butan-2-one involves the reaction of p-nitrophenol with 4-chlorobutan-2-one under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the chlorine atom from the butanone derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenoxy)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Reduction: 4-(4-Aminophenoxy)butan-2-one.
Substitution: 4-(4-Bromophenoxy)butan-2-one.
Scientific Research Applications
4-(4-Nitrophenoxy)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)butan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminophenoxy)butan-2-one
- 4-(4-Bromophenoxy)butan-2-one
- 4-(4-Methylphenoxy)butan-2-one
Uniqueness
4-(4-Nitrophenoxy)butan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different redox properties and interactions with biological targets.
Properties
CAS No. |
57027-70-0 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)butan-2-one |
InChI |
InChI=1S/C10H11NO4/c1-8(12)6-7-15-10-4-2-9(3-5-10)11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
VWPARFIUQVKLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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